![molecular formula C28H39AgF2N2- B6301771 [1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I) CAS No. 1643366-13-5](/img/structure/B6301771.png)
[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)
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Overview
Description
“[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)” is an organometallic silver complex . It’s part of a class of compounds known as N-heterocyclic carbenes (NHCs), which are commonly used as ligands in inorganic and organometallic synthesis, chemical catalysis, and other applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride was achieved by ligand metathesis from [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride and sodium cyanate in anhydrous tetrahydrofuran .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the title complex, [Au(NCO)(C27H36N2)], was synthesized and crystallized in the orthorhombic space group P212121, as a neutral complex with the central Au atom di-coordinated by an N-heterocyclic carbene [Au—C = 1.963 (2) A ̊ ] and an isocyanate [Au—N 1.999 (2) A ̊ ] ligands, with a linear CAuNCO moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I)” include a molecular weight of 549.50 g/mol and an exact mass of 548.21322 g/mol . It appears as an off-white powder .Scientific Research Applications
Organic Synthesis
This compound has found widespread use in organic synthesis, especially in the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters . It exhibits excellent thermal stability, good solubility in organic solvents, and notable catalytic activity .
Amination Reaction of Aryl Halides
It can be used as a ligand for Pd complexes for the amination reaction of aryl halides .
C-C Bond Formation Reaction
This compound is used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .
Arylation of Ketones
It can be used as a catalyst for the arylation of ketones .
Buchwald-Hartwig Amination Reaction
This compound can be used in the Buchwald-Hartwig amination reaction .
Dehalogenation of Aryl Chlorides
It can be used for the dehalogenation of aryl chlorides .
Oxidation of Secondary Alcohols
This compound can be used in the oxidation of secondary alcohols .
Ring-Opening Metathesis Polymerization Cross Metathesis (ROMP/CM)
It is used in catalyzing ring-opening metathesis polymerization cross metathesis (ROMP/CM) of cyclooctene .
Future Directions
properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.CHF2.Ag/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1-3;/h9-14,18-21H,15-16H2,1-8H3;1H;/q;-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLKKPCEPXCWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ag])C3=C(C=CC=C3C(C)C)C(C)C.[CH-](F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39AgF2N2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3-Bis[2,6-bis(i-propyl)phenyl]-2-imidazolidinylidene]difluoromethylsilver(I) |
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